molecular formula C8H16ClN B8510789 (2R)-1-(3-chloropropyl)-2-methylpyrrolidine

(2R)-1-(3-chloropropyl)-2-methylpyrrolidine

Cat. No. B8510789
M. Wt: 161.67 g/mol
InChI Key: BAKHPYGIWRQPMS-MRVPVSSYSA-N
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Patent
US07456164B2

Procedure details

2-Methylpyrrolidine (0.9 g, 10.6 mmol), acetone (18 ml, 20 vol), 5M NaOH solution (2.50 ml) and 1-bromo-3-chloropropane (5 g, 31.8 mmol, 3 eq) were reacted together according to general procedure A to give the title compound (1 g, 59%) as a pale yellow oil.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.[OH-].[Na+].Br[CH2:10][CH2:11][CH2:12][Cl:13]>CC(C)=O>[Cl:13][CH2:12][CH2:11][CH2:10][N:3]1[CH2:4][CH2:5][CH2:6][CH:2]1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07456164B2

Procedure details

2-Methylpyrrolidine (0.9 g, 10.6 mmol), acetone (18 ml, 20 vol), 5M NaOH solution (2.50 ml) and 1-bromo-3-chloropropane (5 g, 31.8 mmol, 3 eq) were reacted together according to general procedure A to give the title compound (1 g, 59%) as a pale yellow oil.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.[OH-].[Na+].Br[CH2:10][CH2:11][CH2:12][Cl:13]>CC(C)=O>[Cl:13][CH2:12][CH2:11][CH2:10][N:3]1[CH2:4][CH2:5][CH2:6][CH:2]1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CC1NCCC1
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
18 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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